molecular formula C12H12N2O B13249641 6-(Azetidin-3-yloxy)quinoline

6-(Azetidin-3-yloxy)quinoline

Cat. No.: B13249641
M. Wt: 200.24 g/mol
InChI Key: ILFFZSJVSDNGNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-3-yloxy)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with azetidine derivatives under specific conditions. For example, the reaction of 6-hydroxyquinoline with azetidine-3-yl chloride in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yloxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-6-carboxylic acid, while reduction can produce 6-(Azetidin-3-yl)quinoline .

Scientific Research Applications

6-(Azetidin-3-yloxy)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, catalysts, and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinoline and azetidine moieties, which may confer enhanced biological activity and specificity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-(azetidin-3-yloxy)quinoline

InChI

InChI=1S/C12H12N2O/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1/h1-6,11,13H,7-8H2

InChI Key

ILFFZSJVSDNGNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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